molecular formula C17H11ClN2O4S B2673272 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-chlorobenzoate CAS No. 877635-65-9

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-chlorobenzoate

Cat. No.: B2673272
CAS No.: 877635-65-9
M. Wt: 374.8
InChI Key: WCYXTVWOILNSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Pyran-Pyrimidine Hybrid Compounds

The conceptual foundation for pyran-pyrimidine hybrids originated in the late 20th century, driven by the pharmaceutical industry's need for compounds with improved target specificity. Early work focused on simple coumarin-pyrimidine conjugates, but the introduction of sulfur bridges in the 1990s marked a paradigm shift. The sulfanyl-methyl group in 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-chlorobenzoate derives from this era, when researchers began exploiting sulfur's electronic effects to enhance binding interactions.

Multicomponent reaction strategies, particularly those mediated by ionic liquids, enabled efficient synthesis of complex pyrano[3,2-c]pyridone derivatives. These methods laid the groundwork for incorporating diverse substituents like the 3-chlorobenzoate ester, which improves lipid solubility and membrane permeability. The compound's molecular weight of 385.35 g/mol and log P value of 2.54 reflect deliberate design choices to balance hydrophobicity and aqueous solubility.

Discovery and Development Timeline

Key milestones in the compound's development include:

1992-2005 : Foundation of hybrid catalyst systems enabling pyrano-pyrimidine synthesis via Knoevenagel condensations.
2010 : Optimization of ionic liquid-mediated multicomponent reactions for pyrano[3,2-c]pyridones, establishing reproducible methods for sulfur-containing variants.
2015-2020 : Structural characterization studies confirming the sulfanyl-methyl group's role in stabilizing molecular conformations through non-covalent interactions.
2022 : Computational modeling demonstrating the 3-chlorobenzoate moiety's contribution to binding pocket complementarity in enzyme inhibition.

The synthesis pathway typically involves sequential:

  • Formation of the pyran-4-one core through Claisen-Schmidt condensation
  • Thioether linkage installation via nucleophilic substitution
  • Esterification with 3-chlorobenzoyl chloride under Schotten-Baumann conditions.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three critical advances in heterocyclic chemistry:

Electronic modulation : The pyrimidine-2-ylsulfanyl group acts as an electron sink, redistributing charge across the fused ring system. This enhances dipole-dipole interactions with biological targets compared to simpler pyran derivatives.

Stereoelectronic control : X-ray crystallography studies reveal that the sulfanyl-methyl spacer enables optimal orbital alignment between the pyran carbonyl and pyrimidine nitrogen lone pairs, creating a conjugated system that stabilizes transition states during enzymatic reactions.

Supramolecular assembly : The 3-chlorobenzoate ester participates in halogen bonding networks, a property leveraged in crystal engineering studies to design materials with predictable solid-state architectures.

Conceptual Framework in Drug Discovery Paradigms

The compound's development reflects three emerging principles in rational drug design:

Hybrid pharmacophore strategy : Merging the pyran's oxygen-rich hydrogen bonding capacity with the pyrimidine's planar aromaticity creates a multimodal binding profile. This dual functionality enables simultaneous interactions with both polar and hydrophobic enzyme subsites.

Metabolic stability engineering : With a polar surface area of 98.7 Ų and moderate log P, the compound achieves balanced ADME properties. The sulfanyl group resists oxidative metabolism while the ester linkage provides controlled hydrolytic degradation.

Targeted polypharmacology : Preliminary screens suggest activity against both kinase and carbonic anhydrase families, illustrating the potential of hybrid scaffolds to address multiple nodes in disease pathways.

Table 1 : Key Physicochemical Properties Influencing Drug-Likeness

Property Value Relevance to Bioactivity
Molecular Weight 385.35 g/mol Optimal for blood-brain barrier exclusion
Calculated log P 2.54 Balances membrane permeability and solubility
Hydrogen Bond Donors 1 Minimizes non-specific protein binding
Hydrogen Bond Acceptors 7 Facilitates target recognition
Rotatable Bonds 6 Maintains conformational flexibility

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S/c18-12-4-1-3-11(7-12)16(22)24-15-9-23-13(8-14(15)21)10-25-17-19-5-2-6-20-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYXTVWOILNSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-chlorobenzoate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate aldehydes or ketones with guanidine or thiourea under acidic or basic conditions.

    Formation of the Pyran Ring: The pyran ring can be formed through cyclization reactions involving suitable precursors such as 1,3-dicarbonyl compounds.

    Coupling of Pyrimidine and Pyran Rings: The pyrimidine and pyran rings are coupled through a thioether linkage, which can be achieved by reacting a pyrimidine thiol with a pyran aldehyde or ketone.

    Introduction of the Benzoate Group: The final step involves the esterification of the pyran ring with 3-chlorobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorine atom in the benzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Modulating genetic expression and replication.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Para-substituents (e.g., 4-nitro in ML221) maximize APJ antagonism due to optimal electronic and steric interactions with the receptor .
  • Meta-substituents (e.g., 3-chloro) disrupt this interaction, leading to reduced potency.
  • Ortho-substitutions (e.g., 2-bromo) are sterically unfavorable, further diminishing activity .

APJ Antagonism

  • ML221 : Demonstrated IC₅₀ values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment assay) , with >37-fold selectivity over the AT1 receptor .
  • 3-Chlorobenzoate derivative: Expected to exhibit weaker APJ antagonism due to suboptimal substituent positioning. No direct activity data is available, but structural analogs with non-para substituents (e.g., 4-CF₃, 4-Br) show significantly reduced potency .

Off-Target Effects

  • ML221 showed minimal binding to 29 GPCRs except κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) .
  • The 3-chloro derivative’s selectivity profile remains uncharacterized, but modifications to the benzoate group may alter off-target interactions.

Physicochemical Properties

Property ML221 (4-Nitro) 3-Chlorobenzoate Derivative (Predicted)
Solubility Poor in aqueous media (pH 7.4) Likely worse due to increased lipophilicity of chloro vs. nitro
Permeability (PAMPA) Moderate Similar or reduced
Metabolic Stability Rapid degradation in liver microsomes Likely similar instability due to shared ester linkage

Notes:

  • The nitro group in ML221 enhances solubility compared to chloro, as nitro is more polar .
  • The ester linkage in both compounds contributes to hydrolytic instability in plasma and liver microsomes .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-chlorobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound is characterized by a pyran ring, a pyrimidine moiety, and a benzoate ester, which suggest potential for diverse biological activities. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of This compound is C₁₈H₁₄ClN₂O₅S, with a molecular weight of approximately 382.43 g/mol. Its structure includes:

  • Pyran Ring : A six-membered ring containing one oxygen atom.
  • Pyrimidine Moiety : A six-membered ring containing two nitrogen atoms.
  • Chlorobenzoate Group : A phenolic structure with chlorine substitution.

Antiviral Activity

Preliminary studies indicate that compounds structurally similar to This compound exhibit significant antiviral properties. In particular, it has shown activity against the Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin. The mechanism of action may involve inhibition of viral replication through interference with viral enzymes or host cell pathways.

Antimicrobial Properties

Research has indicated potential antimicrobial activity for this compound. Its structural components allow for interactions with bacterial cell membranes or vital metabolic pathways, making it a candidate for further investigation in the development of new antibiotics .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The pyrimidine moiety may interact with enzymes involved in nucleic acid metabolism.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
  • Cell Membrane Interaction : The lipophilic nature of the benzoate group could facilitate integration into lipid membranes, disrupting cellular integrity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structurePotentially antimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic properties
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This table illustrates how variations in substituents and functional groups can influence biological activity and applications, emphasizing the unique profile of This compound within this class of compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various pyran derivatives and evaluated their antimicrobial activities against different bacterial strains. Results indicated that modifications to the pyran ring significantly affected antibacterial efficacy.
  • Antiviral Screening : High-throughput screening methods have been employed to assess the antiviral potential of related compounds against various viruses, highlighting the importance of structural optimization in enhancing bioactivity.

Q & A

Q. How can researchers optimize the multi-step synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-chlorobenzoate to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential reactions: (1) chlorination of kojic acid to generate 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, (2) alkylation with pyrimidine-2-thiol under basic conditions (e.g., NaOMe/MeOH), and (3) esterification with 3-chlorobenzoyl chloride using cesium carbonate as a base in acetonitrile .
  • Key Parameters :
StepTemperatureSolventReaction TimeYield Optimization
Chlorination25°CThionyl chloride3 hours98% (excess reagent removal under vacuum)
Alkylation25°CMeOH/ACN3 hours96% (crude product used without purification)
Esterification25°CAcetonitrileOvernight62% (insoluble product filtered)
  • Purity : Chromatography (e.g., silica gel) is recommended for intermediates to avoid side products like sulfoxide derivatives .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how should they be applied?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on characteristic signals:
  • Pyran ring: δ 6.65 ppm (C-5 proton), δ 8.68 ppm (C-3 ester carbonyl).
  • Pyrimidine: δ 8.69 ppm (pyrimidine protons), δ 7.29 ppm (thioether-linked CH2 at δ 4.45 ppm) .
  • 3-Chlorobenzoate: Aromatic protons at δ 8.40–7.29 ppm (split due to chlorine’s deshielding effect) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and pyranone carbonyl at ~1650 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]+ at m/z 412.05 (calculated for C18H13ClN2O4S) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Target Selection : Prioritize GPCRs (e.g., APJ receptor) due to structural similarity to ML221, a known APJ antagonist .
  • Cell-Based Assays :
  • cAMP Inhibition : Use HEK293 cells transfected with APJ; measure cAMP levels after apelin-13 stimulation (IC50 determination) .
  • β-Arrestin Recruitment : DiscoveRx PathHunter® assay to quantify receptor internalization (IC50 ~1.75 µM for analogs) .
  • Selectivity Screening : Test against related receptors (e.g., AT1, κ-opioid) at 10 µM to ensure >37-fold selectivity .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for pyrimidine and benzoate substituents be resolved?

  • Methodological Answer :
  • SAR Analysis : Compare analogs with substituents at the benzoate (e.g., 3-Cl vs. 4-NO2) and pyrimidine positions:
Substituent (Benzoate)Bioactivity (APJ IC50)Selectivity (vs. AT1)
3-Chloro0.70 µM (predicted)>30-fold (estimated)
4-Nitro (ML221)0.70 µM>37-fold
4-FluoroInactiveN/A
  • Hypothesis Testing :
  • 3-Chloro’s meta position may reduce steric hindrance compared to para-nitro .
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with APJ’s hydrophobic pocket .

Q. What strategies improve metabolic stability and solubility for in vivo studies?

  • Methodological Answer :
  • Solubility :
  • Adjust pH to 7.4 (aqueous solubility increases 14-fold vs. neutral pH) .
  • Use co-solvents (e.g., PEG 400) or liposomal formulations to enhance bioavailability .
  • Metabolic Stability :
  • Prodrug Approach : Replace ester with amide (e.g., 3-chlorobenzamide) to resist esterase cleavage .
  • Microsomal Stability : Pre-incubate with NADPH-enriched liver microsomes; monitor half-life (ML221: t1/2 <30 mins in mice) .

Q. How does the compound’s sulfur-containing pyrimidine moiety influence enzymatic inhibition mechanisms?

  • Methodological Answer :
  • Thiol Reactivity : The pyrimidin-2-ylsulfanyl group may act as a hydrogen bond acceptor (e.g., with APJ’s Tyr²⁹⁶) or participate in redox reactions .
  • Enzyme Assays :
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (ML221 showed no inhibition at 10 µM) .
  • Kinase Profiling : Use KinomeScan® to assess off-target effects (e.g., MAPK pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.